molecular formula C14H17NO3 B069496 Tert-butyl 7-formylindoline-1-carboxylate CAS No. 174539-67-4

Tert-butyl 7-formylindoline-1-carboxylate

Cat. No. B069496
CAS RN: 174539-67-4
M. Wt: 247.29 g/mol
InChI Key: KUYIMEZLCAWOMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 7-formylindoline-1-carboxylate-related compounds often involves multi-component reactions, with tert-butyl nitrite serving dual roles as an oxidant and a N1 synthon. This process typically includes two sp2 C-H functionalizations of styrenes and one sp2 C-H functionalization of quinolines and isoquinolines, leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations (Sau et al., 2018). Another synthesis method involves the hydroformylation of derivatives to produce important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).

Molecular Structure Analysis

The molecular structure of tert-butyl 7-formylindoline-1-carboxylate and related compounds can be analyzed through various spectroscopic techniques and crystallography. For instance, the compound tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate has been studied for its structure, which includes indoline, boronate, and tert-butylcarbonyl groups, confirmed through NMR, MS, FT-IR, and X-ray diffraction, revealing its potential as an important pharmaceutical intermediate (Ma et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl 7-formylindoline-1-carboxylate derivatives exhibit a wide range of reactivities and outcomes. For instance, the reaction of tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate with tributylvinyltin in the presence of Pd(PPh3)4-LiCl leads to tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, which reacts with maleic anhydride to form specific Diels-Alder endo-adducts (Moskalenko & Boev, 2014).

Safety and Hazards

The safety information available for Tert-butyl 7-formylindoline-1-carboxylate indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The compound is classified under the GHS07 pictogram, with the signal word "Warning" .

Future Directions

Tert-butyl 7-formylindoline-1-carboxylate is a significant intermediate of 1H-indazole derivatives . It can be used as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi . Therefore, future research could focus on exploring its potential applications in the synthesis of new drugs and other biologically active compounds.

properties

IUPAC Name

tert-butyl 7-formyl-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-10-5-4-6-11(9-16)12(10)15/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYIMEZLCAWOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363223
Record name tert-Butyl 7-formyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-formylindoline-1-carboxylate

CAS RN

174539-67-4
Record name tert-Butyl 7-formyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-indoline-7-carboxaldehyde
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